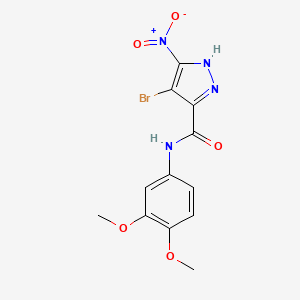![molecular formula C11H7ClN2O2S3 B10895841 N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B10895841.png)
N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiophenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE typically involves the reaction of 4-chloro-1,3-benzothiazole with 2-thiophenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the sulfonamide group to an amine.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Applications De Recherche Scientifique
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with cellular pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-hydroxynicotinamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE stands out due to its unique combination of a chlorinated benzothiazole ring and a thiophenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7ClN2O2S3 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14) |
Clé InChI |
RFLDCJJJIOJLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B10895779.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)

![(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
![N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide](/img/structure/B10895801.png)
![4-[2-(difluoromethoxy)phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895803.png)
![N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10895807.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10895808.png)
![2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B10895813.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895817.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895825.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B10895833.png)
